N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide
Description
N-(4-((8-Oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide is a complex heterocyclic compound featuring a methanopyridodiazocin core fused with a sulfonylphenyl-furan carboxamide moiety.
Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-21-5-1-3-19-16-11-15(13-25(19)21)12-24(14-16)31(28,29)18-8-6-17(7-9-18)23-22(27)20-4-2-10-30-20/h1-10,15-16H,11-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEIUPWPQQSBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide exhibit significant anticancer properties. They may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell cycle progression : Compounds can disrupt normal cell cycle phases leading to cell death.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can damage cellular components and trigger apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the furan and sulfonamide groups may enhance its effectiveness against bacterial strains by interfering with bacterial metabolism or cell wall synthesis.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For instance:
- Serine protease inhibitors : These are crucial in various physiological processes and disease states such as cancer and inflammation .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism involved ROS generation leading to mitochondrial dysfunction and subsequent apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s core structure shares similarities with tetrahydroimidazo[1,2-a]pyridine and pyrazolo[3,4-d]pyrimidine derivatives (Table 1). Key distinctions arise in substituent groups and their positions, which influence physicochemical and biological properties.
Table 1: Structural Comparison of Heterocyclic Compounds
Physicochemical and Spectroscopic Properties
NMR and mass spectrometry are critical for structural elucidation. For example, in compound 1l (), regions of chemical shift variation (e.g., positions 39–44 and 29–36 in NMR spectra) highlight substituent-induced electronic effects . Similar analysis could differentiate the target compound’s sulfonyl and carboxamide groups from analogs.
Table 2: Spectroscopic Data of Analogous Compounds
Hydrogen Bonding and Crystallographic Analysis
The sulfonyl and carboxamide groups in the target compound can participate in hydrogen bonding, influencing crystal packing and solubility. Etter’s graph set analysis () could predict motifs like chains or rings formed via N–H···O or O–H···N interactions . Crystallographic software such as SHELX () and ORTEP-3 () are essential for visualizing these interactions.
Relevance of Lumping Strategies
The lumping strategy () groups compounds with similar cores but varying substituents. While the target compound’s methanopyridodiazocin core may align with tetrahydroimidazopyridines in reactivity, its sulfonylphenyl group introduces distinct electronic and steric effects, necessitating separate evaluation in drug design pipelines .
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound?
The compound can be synthesized via multi-step reactions involving sulfonylation and coupling of heterocyclic precursors. Key steps include refluxing intermediates (e.g., sulfonamide derivatives) with furan-2-carboxamide groups under controlled conditions. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., APS) are critical for optimizing yields. Purification often involves column chromatography and recrystallization .
Q. Which spectroscopic techniques are used to confirm its structural integrity?
Structural confirmation relies on:
Q. What safety protocols are recommended for handling this compound?
While specific data for this compound is limited, analogous heterocyclic sulfonamides require:
- Use of PPE (gloves, lab coats, goggles).
- Work in fume hoods to avoid inhalation.
- Adherence to GBZ/T 160 and EN 14042 guidelines for air quality monitoring .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for its synthesis?
Employ Design of Experiments (DoE) or Bayesian optimization to explore parameter spaces (e.g., temperature, stoichiometry, solvent polarity). Evidence shows heuristic algorithms outperform trial-and-error approaches, especially in flow-chemistry setups .
Q. How to address contradictions in spectroscopic vs. crystallographic data?
Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. Validate using:
- DSC/TGA : Assess thermal stability and polymorphism.
- SHELX-refined crystallography : Resolve bond-length/angle mismatches .
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Crystal Quality : Poor diffraction due to flexible sulfonyl groups. Use microcrystalline seeding.
- Hydrogen Bonding : Graph set analysis (Etter’s rules) clarifies packing motifs. SHELXL is preferred for refining high-twinned or low-resolution data .
Q. How to mitigate impurities during multi-step synthesis?
- Inline Analytics : Use HPLC-MS (e.g., Chromolith columns) to monitor intermediates.
- Selective Recrystallization : Leverage solubility differences in polar aprotic solvents .
Q. What computational tools predict its hydrogen-bonding interactions?
- Mercury Software : Visualizes supramolecular networks.
- Density Functional Theory (DFT) : Calculates interaction energies for key H-bond donors/acceptors .
Q. How to model its reactivity in silico for derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
